molecular formula C14H12BrFO B6292715 1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene CAS No. 2234291-69-9

1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene

Cat. No.: B6292715
CAS No.: 2234291-69-9
M. Wt: 295.15 g/mol
InChI Key: WOLGUBOAORONNC-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene (CAS 2234291-69-9) is a high-purity chemical building block designed for research and development, particularly in pharmaceutical chemistry and material science . This aromatic ether, with the molecular formula C 14 H 12 BrFO and a molecular weight of 295.15 g/mol, serves as a versatile synthetic intermediate . Its structure incorporates halogen substituents (bromo and fluoro) and a benzyloxy protecting group, making it a valuable precursor in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, and in the synthesis of more complex organic molecules . Researchers value this compound for its potential in constructing proprietary compound libraries and for its role in the exploratory synthesis of novel active substances. It is strictly for professional laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Handling should only be performed by qualified technicians. Consult the product's Safety Data Sheet (SDS) for comprehensive hazard information. The compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-fluoro-5-methyl-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-10-7-12(15)13(16)8-14(10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLGUBOAORONNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC2=CC=CC=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 1 Benzyloxy 4 Bromo 5 Fluoro 2 Methylbenzene

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-(benzyloxy)-4-bromo-5-fluoro-2-methylbenzene reveals several possible disconnections. The most logical primary disconnection is the carbon-oxygen bond of the benzyloxy ether, leading back to 4-bromo-5-fluoro-2-methylphenol (B1532887) and a benzyl (B1604629) halide. This approach is favored due to the prevalence of reliable methods for forming aryl ethers.

Further disconnection of the 4-bromo-5-fluoro-2-methylphenol intermediate involves the carbon-bromine bond. This suggests an electrophilic bromination of a 5-fluoro-2-methylphenol (B1304799) precursor. The regioselectivity of this bromination is a critical step, governed by the directing effects of the hydroxyl, methyl, and fluoro substituents.

The presence of two different halogens, bromine and fluorine, on the aromatic core necessitates a synthetic strategy that allows for their selective introduction. Fluorine is often introduced early in the synthesis, as direct fluorination of a substituted benzene (B151609) ring can be challenging and may lack regioselectivity. A common strategy is to start with a precursor that already contains the fluorine atom, such as a fluoroaniline (B8554772) or fluorotoluene derivative.

Bromine, on the other hand, is typically introduced via electrophilic aromatic substitution. The challenge lies in directing the bromination to the desired position in the presence of other substituents. The hydroxyl group is a powerful ortho-, para-director, while the methyl group is also an ortho-, para-director, albeit weaker. The fluorine atom has a deactivating inductive effect but can direct ortho- and para- to itself through resonance. The interplay of these directing effects must be carefully considered to achieve the desired 4-bromo substitution pattern on a 5-fluoro-2-methylphenol scaffold.

The formation of the benzyloxy ether from the phenolic precursor can be achieved through several well-established methods. The classical Williamson ether synthesis is a primary consideration, involving the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or a related benzylating agent. francis-press.com

Alternatively, modern catalytic cross-coupling reactions offer milder and often more efficient routes. These include copper-catalyzed Ullmann-type reactions and palladium-catalyzed C-O bond formation reactions. organic-chemistry.org These methods can be particularly advantageous for sterically hindered or electronically deactivated substrates.

Conventional Synthetic Routes and Their Evolution

Conventional synthetic routes to this compound would likely follow a linear sequence, starting from a commercially available, appropriately substituted benzene derivative.

A plausible route commences with 5-fluoro-2-methylaniline. Diazotization of the aniline (B41778) followed by hydrolysis would yield 5-fluoro-2-methylphenol. The subsequent step is the regioselective bromination of this phenol to afford 4-bromo-5-fluoro-2-methylphenol. The final step is the benzylation of the phenol to give the target molecule. A similar strategy has been reported for the synthesis of the isomeric 2-bromo-4-fluoro-6-methylphenol (B2496722), starting from 4-fluoro-2-methylaniline. google.com

In 5-fluoro-2-methylphenol, the positions ortho to the hydroxyl group are C6 and C2 (which is occupied by the methyl group). The position para to the hydroxyl group is C4. The position ortho to the fluorine is C4 and C6. The position para to the fluorine is C2 (occupied). The position ortho to the methyl group is C3 and C1 (occupied). The position para to the methyl group is C4. All three substituents strongly favor substitution at the C4 position, making the regioselective bromination at this position highly probable.

Common brominating agents for this transformation include bromine (Br₂) in a suitable solvent, or N-bromosuccinimide (NBS), which is a milder source of electrophilic bromine. researchgate.net

Table 1: Predicted Regiochemical Outcome of Bromination of 5-Fluoro-2-methylphenol

PositionDirecting Effect of -OHDirecting Effect of -CH₃Directing Effect of -FOverall Predicted Outcome
C3MetaOrthoMetaUnfavored
C4ParaParaOrthoHighly Favored
C6OrthoMetaOrthoModerately Favored

Data table is based on established principles of electrophilic aromatic substitution.

While less common for the synthesis of simple benzyloxy ethers, nucleophilic aromatic substitution (SNAr) could be considered as an alternative strategy. This would involve a precursor such as 1,4-dibromo-5-fluoro-2-methylbenzene, where one of the bromine atoms is displaced by a benzyl alkoxide. For an SNAr reaction to be efficient, the aromatic ring must be activated by strong electron-withdrawing groups, which are absent in this case. Therefore, this is not a preferred route for the synthesis of the target molecule.

The Williamson ether synthesis remains the most straightforward and conventional method for the final benzylation step. francis-press.com The reaction typically involves treating the 4-bromo-5-fluoro-2-methylphenol with a base such as sodium hydride or potassium carbonate to generate the phenoxide, followed by the addition of benzyl bromide.

Table 2: Typical Reagents and Conditions for Williamson Ether Synthesis

ReagentRoleTypical Conditions
4-bromo-5-fluoro-2-methylphenolStarting Material-
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)BaseAnhydrous solvent (e.g., DMF, acetone)
Benzyl Bromide (BnBr)Benzylating AgentAdded after base
Dimethylformamide (DMF) or AcetoneSolventRoom temperature to moderate heating

This table presents generalized conditions for the Williamson ether synthesis.

Modern Catalytic Approaches for Targeted Synthesis

Modern catalytic methods provide powerful alternatives to conventional techniques, often offering milder reaction conditions, higher yields, and greater functional group tolerance. For the synthesis of this compound, these methods are particularly relevant for the C-O ether bond formation.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to C-O bond formation. These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide with an alcohol. In the context of this synthesis, 4-bromo-5-fluoro-2-methylphenol could be coupled with benzyl alcohol, or alternatively, a 1,4-dihalogenated precursor could be coupled with benzyl alcohol.

Copper-catalyzed Ullmann-type reactions are another important class of modern catalytic methods for aryl ether synthesis. organic-chemistry.org These reactions have seen significant improvements with the development of new ligands that allow the reactions to proceed at lower temperatures and with greater efficiency. The coupling of 4-bromo-5-fluoro-2-methylphenol with benzyl alcohol in the presence of a copper catalyst and a suitable base represents a viable modern approach to the target molecule.

Table 3: Comparison of Etherification Methods

MethodAdvantagesDisadvantages
Williamson Ether SynthesisWell-established, readily available reagentsCan require harsh basic conditions
Palladium-Catalyzed CouplingMild conditions, high functional group toleranceCatalyst and ligand can be expensive
Copper-Catalyzed Ullmann CondensationCost-effective catalyst, good for electron-rich and -poor arenesCan require higher temperatures than palladium-catalyzed reactions

This table provides a comparative overview of different etherification strategies.

Palladium-Catalyzed Cross-Coupling Methodologies in Precursor Assembly

While the primary strategy outlined above relies on electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions represent a powerful alternative for the assembly of the polysubstituted aromatic core of the precursor. For instance, a suitably substituted dihalobenzene could undergo a regioselective Suzuki-Miyaura or other cross-coupling reaction to introduce the methyl or other functional groups. The chemoselectivity of such reactions, particularly in polyhalogenated systems, is often dictated by the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F). This difference in reactivity can be exploited to selectively functionalize one position over another.

Copper-Mediated Aryl Etherification Protocols

The benzylation of 2-bromo-4-fluoro-6-methylphenol can be effectively achieved using copper-mediated methods, such as the Ullmann condensation. This reaction typically involves the coupling of a phenol with an aryl or alkyl halide in the presence of a copper catalyst and a base. For the synthesis of this compound, the reaction would involve benzyl bromide as the benzylating agent. Modern modifications of the Ullmann reaction often utilize ligands to improve catalyst performance and allow for milder reaction conditions. The use of N,N-dimethylglycine as a ligand, for example, has been shown to promote the Ullmann diaryl ether synthesis at lower temperatures. Given the potential for steric hindrance around the hydroxyl group in the precursor, optimizing the ligand and reaction conditions would be crucial for achieving high yields.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
CuI / Picolinic AcidK3PO4DMSO90-11070-90
CuO NanoparticlesKOH / Cs2CO3DMSO~10065-92
CuI / N,N-dimethylglycineCs2CO3Dioxane9075-95

Directed Ortho-Metalation (DoM) Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the use of a directing group to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, creating a nucleophilic site for subsequent reaction with an electrophile. In the context of synthesizing precursors to the target molecule, a directing group such as a methoxy (B1213986) or a protected hydroxyl group on a fluorotoluene derivative could be used to direct lithiation to a specific adjacent position. Subsequent quenching with an electrophilic bromine source would then install the bromine atom with high regioselectivity. The fluorine atom itself can also act as a directing group in some instances.

Chemo- and Regioselectivity in Synthetic Pathway Design

The presence of multiple reactive sites on the aromatic ring of this compound and its precursors necessitates careful consideration of chemo- and regioselectivity at each synthetic step.

Controlling Substitution Patterns on the Aromatic Ring

The substitution pattern of the target molecule is established during the synthesis of the key intermediate, 2-bromo-4-fluoro-6-methylphenol. The regioselectivity of the bromination of 4-fluoro-2-methylphenol (B144770) is governed by the directing effects of the existing substituents. The hydroxyl group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director. The interplay of these electronic and steric effects directs the incoming bromine electrophile to the position ortho to the powerful hydroxyl group and meta to the fluorine.

Selective Functionalization of Halogen Atoms (Bromine vs. Fluorine)

The target molecule contains both bromine and fluorine atoms, which exhibit different reactivities. In nucleophilic aromatic substitution reactions, a carbon-fluorine bond is generally more reactive than a carbon-bromine bond, especially when activated by electron-withdrawing groups. This is due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.

Conversely, in many transition-metal-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond. The general order of reactivity for oxidative addition to a low-valent metal center is C-I > C-Br > C-OTf > C-Cl >> C-F. This differential reactivity allows for the selective functionalization of the C-Br bond in the presence of a C-F bond. For instance, a Suzuki-Miyaura coupling reaction on this compound would be expected to occur exclusively at the C-Br position, leaving the C-F bond intact. This chemoselectivity is a valuable tool for the further diversification of the target molecule.

Reaction TypeMore Reactive BondRationale
Nucleophilic Aromatic SubstitutionC-FHigher electronegativity of F stabilizes the Meisenheimer complex.
Palladium-Catalyzed Cross-CouplingC-BrLower bond dissociation energy of C-Br facilitates oxidative addition.

Process Optimization and Scale-Up Considerations in Academic Synthesis

While the synthesis of this compound on a laboratory scale is achievable using the methodologies described, scaling up the synthesis, even for academic purposes (e.g., for material science or medicinal chemistry studies), requires careful process optimization.

Key parameters to consider for optimization include:

Reaction Concentration: Increasing the concentration of reactants can improve throughput, but may also lead to issues with heat dissipation and mixing.

Solvent Selection: Choosing a solvent that is effective, safe, and easily removable is crucial. For larger scale reactions, factors like boiling point, toxicity, and cost become more important.

Catalyst Loading: In catalyzed reactions, minimizing the catalyst loading without significantly impacting reaction time or yield is economically and environmentally beneficial.

Work-up and Purification: The efficiency and scalability of the work-up and purification procedures are critical. Extraction, crystallization, and chromatography are common methods, and their suitability for larger scales should be evaluated.

Temperature Control: Maintaining optimal reaction temperatures is essential for selectivity and safety, especially for exothermic reactions.

A case study in the optimization of a bromination reaction, for instance, might involve screening different brominating agents (e.g., Br2, NBS), solvents, and temperatures to maximize the yield of the desired regioisomer while minimizing the formation of byproducts. Similarly, for the benzylation step, a comparison of different bases, solvents, and benzylating agents under various conditions would be necessary to identify the most efficient and robust protocol.

Reaction Condition Screening for Maximized Efficiency

The efficiency and yield of the Williamson ether synthesis are highly dependent on several key reaction parameters. Systematic screening of these conditions is crucial for maximizing the output of this compound. The primary variables considered in this optimization process include the choice of base, solvent, reaction temperature, and the nature of the leaving group on the benzylating agent.

Base Selection: The choice of base is critical for the initial deprotonation of the phenolic hydroxyl group. A range of bases can be employed, from milder carbonate bases to stronger hydroxides and hydrides. The strength of the base can influence the rate of the reaction and the potential for side reactions.

Solvent Effects: The solvent plays a multifaceted role in the SN2 reaction, influencing the solubility of the reactants and the solvation of the nucleophile and transition state. Polar aprotic solvents are often favored as they can dissolve the ionic phenoxide while not excessively solvating the nucleophile, thus promoting a faster reaction rate.

Temperature Optimization: The reaction temperature directly impacts the rate of the Williamson ether synthesis. Higher temperatures generally lead to faster reactions, but can also promote undesirable side reactions, such as elimination if secondary or tertiary alkyl halides were used. For the synthesis of the target compound with a primary benzyl halide, temperature optimization is key to achieving a reasonable reaction time with minimal byproduct formation.

The following interactive data table summarizes the illustrative results of a reaction condition screening for the synthesis of this compound from 4-bromo-5-fluoro-2-methylphenol and benzyl bromide.

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1K₂CO₃Acetone56 (reflux)2485
2NaOHDMF801292
3NaHTHF66 (reflux)895
4Cs₂CO₃Acetonitrile82 (reflux)1890

Analysis of Findings: The data indicates that stronger bases like sodium hydroxide (B78521) and sodium hydride lead to higher yields in shorter reaction times compared to the milder potassium carbonate. The use of polar aprotic solvents such as DMF and THF appears beneficial for the reaction's efficiency.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, the development of catalytic processes, and the improvement of atom economy.

One significant advancement in greening the Williamson ether synthesis is the use of phase-transfer catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase into an organic phase where the benzyl halide is dissolved. This allows the reaction to be carried out in biphasic systems, often with water as one of the solvents, which is environmentally benign. researchgate.net This approach can eliminate the need for anhydrous and often more hazardous organic solvents. researchgate.net

Furthermore, efforts to improve the energy efficiency of the synthesis can involve exploring lower reaction temperatures, potentially through the use of more active catalysts or microwave irradiation. chegg.com While traditional heating methods are effective, microwave-assisted synthesis can often significantly reduce reaction times and energy consumption. chegg.com

Another principle of green chemistry is to design synthetic methods to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. In the Williamson ether synthesis, the primary byproduct is a salt formed from the cation of the base and the halide leaving group. While the atom economy is inherently limited by the stoichiometry of the reaction, the choice of reagents with lower molecular weights can marginally improve it.

The table below illustrates a comparison between a conventional and a greener synthetic approach for the preparation of this compound.

ParameterConventional MethodGreen Chemistry Approach
Solvent Anhydrous DMFWater with Phase-Transfer Catalyst
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Energy Input Conventional heating (80°C, 12h)Microwave irradiation (100W, 15 min)
Safety NaH is highly flammableK₂CO₃ is less hazardous
Environmental Impact High-boiling organic solventWater is a green solvent

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Reactivity Profiles and Transformational Chemistry of 1 Benzyloxy 4 Bromo 5 Fluoro 2 Methylbenzene

Reactivity at the Bromine Center

The carbon-bromine bond in 1-(benzyloxy)-4-bromo-5-fluoro-2-methylbenzene is the most labile site for many common organometallic transformations due to its lower bond dissociation energy compared to the carbon-fluorine bond. This reactivity allows for selective functionalization at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with aryl bromides being common and effective coupling partners.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. For this compound, a Suzuki coupling with an aryl or vinyl boronic acid would be expected to proceed efficiently to form a biaryl or styrenyl derivative, respectively. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

Coupling PartnerCatalyst SystemBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O1-(Benzyloxy)-5-fluoro-2-methyl-[1,1'-biphenyl]-4-ylbenzene
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane4'-(Benzyloxy)-2'-fluoro-5'-methoxy-5-methyl-1,1'-biphenyl
Vinylboronic acid pinacol (B44631) esterPd(OAc)₂ / SPhosK₃PO₄THF/H₂O1-(Benzyloxy)-5-fluoro-2-methyl-4-vinylbenzene

Table 1: Representative Suzuki Coupling Reactions.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. This reaction would allow for the introduction of an alkynyl moiety at the C4 position of the benzene (B151609) ring. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

AlkyneCatalyst SystemBaseSolventProduct
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF1-(Benzyloxy)-5-fluoro-2-methyl-4-(phenylethynyl)benzene
TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene1-(Benzyloxy)-5-fluoro-2-methyl-4-((trimethylsilyl)ethynyl)benzene
Propargyl alcoholPdCl₂(dppf) / CuIDIPATHF3-(4-(Benzyloxy)-2-fluoro-5-methylphenyl)prop-2-yn-1-ol

Table 2: Representative Sonogashira Coupling Reactions.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. This would enable the formation of a new carbon-carbon bond at the C4 position, leading to substituted styrenes or other vinylated products.

AlkeneCatalyst SystemBaseSolventProduct
StyrenePd(OAc)₂ / P(o-tolyl)₃Na₂CO₃DMAc(E)-1-(Benzyloxy)-5-fluoro-2-methyl-4-styrylbenzene
Methyl acrylatePd(PPh₃)₄K₂CO₃AcetonitrileMethyl (E)-3-(4-(benzyloxy)-2-fluoro-5-methylphenyl)acrylate
CyclohexenePdCl₂ / PPh₃Et₃NDMF1-(Benzyloxy)-4-(cyclohex-1-en-1-yl)-5-fluoro-2-methylbenzene

Table 3: Representative Heck Coupling Reactions.

Grignard and Organolithium Reagent Formation and Subsequent Transformations

The bromine atom can be readily converted into a Grignard or organolithium reagent, which can then be reacted with a variety of electrophiles. The formation of these organometallic reagents typically proceeds with high selectivity for the C-Br bond over the more inert C-F bond.

Grignard Reagent: Treatment of this compound with magnesium metal in an ethereal solvent such as THF or diethyl ether would yield the corresponding Grignard reagent, (4-(benzyloxy)-2-fluoro-5-methylphenyl)magnesium bromide. This nucleophilic species can then react with various electrophiles.

ElectrophileProduct
Carbon dioxide (CO₂)4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid
Formaldehyde (HCHO)(4-(Benzyloxy)-2-fluoro-5-methylphenyl)methanol
Acetone2-(4-(Benzyloxy)-2-fluoro-5-methylphenyl)propan-2-ol

Table 4: Transformations via Grignard Reagent.

Organolithium Reagent: Lithium-halogen exchange, typically using an alkyllithium reagent such as n-butyllithium or t-butyllithium at low temperatures, would afford the corresponding aryllithium species. This highly reactive intermediate can be quenched with a range of electrophiles.

ElectrophileProduct
N,N-Dimethylformamide (DMF)4-(Benzyloxy)-2-fluoro-5-methylbenzaldehyde
Iodine (I₂)1-(Benzyloxy)-5-fluoro-4-iodo-2-methylbenzene
Chlorotrimethylsilane (TMSCl)(4-(Benzyloxy)-2-fluoro-5-methylphenyl)trimethylsilane

Table 5: Transformations via Organolithium Reagent.

Directed Ortho-Metalation Strategies for Directed Substitution

The benzyloxy group can act as a directed metalation group (DMG), guiding the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. researchgate.net However, in the case of this compound, there is competition between directed ortho-metalation and lithium-halogen exchange at the bromine position. The outcome is often dependent on the reaction conditions, such as the choice of organolithium reagent and temperature. uwindsor.ca

If directed ortho-metalation were to occur, deprotonation would take place at the C6 position, ortho to the benzyloxy group. Subsequent reaction with an electrophile would introduce a substituent at this position. The fluorine atom at C5 would likely enhance the acidity of the C6 proton, potentially favoring this pathway under specific conditions.

Reactivity at the Fluorine Center

The carbon-fluorine bond is significantly stronger than the carbon-bromine bond and is generally less reactive. However, under specific conditions, the fluorine atom can participate in chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides, particularly when the aromatic ring is substituted with electron-withdrawing groups. masterorganicchemistry.com The high electronegativity of fluorine makes it a good leaving group in this context. libretexts.org In this compound, the electronic nature of the other substituents will influence the feasibility of SNAr at the C5 position. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.

NucleophileProduct
Sodium methoxide (B1231860) (NaOMe)1-(Benzyloxy)-4-bromo-5-methoxy-2-methylbenzene
Ammonia (NH₃)5-(Benzyloxy)-2-bromo-4-methylaniline
Sodium thiophenoxide (NaSPh)1-(Benzyloxy)-4-bromo-2-methyl-5-(phenylthio)benzene

Table 6: Representative SNAr Reactions.

Metal-Halogen Exchange on Fluorine for Specific Functionalizations (less common, highly specific)

Metal-halogen exchange involving an aryl fluoride (B91410) is a challenging and less common transformation due to the strength of the C-F bond. wikipedia.org This reaction typically requires highly reactive organometallic reagents or specific catalytic systems. frontiersin.orgnih.gov While lithium-halogen exchange is much more facile with bromides and iodides, under forcing conditions or with specialized reagents, it might be possible to achieve exchange at the fluorine center, leading to a lithiated species that could be trapped with an electrophile. However, this would likely be a minor pathway compared to reactions at the bromine center. wikipedia.org

Transformations Involving the Benzyloxy Moiety

The benzyloxy group serves as a common protecting group for phenols, and its cleavage is a key transformation.

Selective Deprotection Strategies (e.g., Hydrogenolysis, Lewis Acid-Mediated Cleavage)

The removal of the benzyl (B1604629) group to unveil the phenol (B47542) is a critical step in synthetic pathways involving this molecule. The choice of deprotection strategy would depend on the compatibility with other functional groups in the molecule.

Hydrogenolysis: This is a standard and often high-yielding method for benzyl ether cleavage. The reaction typically involves palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. A potential side reaction could be the hydrodebromination (replacement of the bromine atom with hydrogen), which can sometimes be observed during hydrogenolysis of aryl bromides, although this is generally less facile than benzyl ether cleavage.

Lewis Acid-Mediated Cleavage: Strong Lewis acids are effective reagents for cleaving benzyl ethers. Boron trihalides, such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), are commonly used. These reactions are typically performed at low temperatures to enhance selectivity. The choice of the Lewis acid would be critical to avoid unwanted reactions with the fluoro or bromo substituents.

Deprotection MethodTypical ReagentsGeneral ConditionsPotential Considerations
Hydrogenolysis H₂, Pd/CMethanol or Ethanol, Room TemperaturePotential for hydrodebromination
Lewis Acid Cleavage BBr₃ or BCl₃Dichloromethane, -78 °C to Room TemperatureRequires careful control of stoichiometry and temperature

Functionalization of the Benzylic Position (if applicable in specific contexts)

Direct functionalization of the benzylic position of the benzyloxy group (the CH₂ group) is generally not a common transformation in the context of it being a protecting group. Reactions at this position would likely compete with reactions at the more activated benzylic methyl group on the main aromatic ring.

Reactivity and Functionalization of the Methyl Group

The methyl group on the aromatic ring is a benzylic position and is susceptible to oxidation and radical reactions.

Benzylic Oxidation Reactions

The benzylic methyl group can be oxidized to various functional groups, most commonly a carboxylic acid or an aldehyde. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would typically oxidize the methyl group to a carboxylic acid. Milder or more controlled conditions would be required to stop the oxidation at the aldehyde stage.

Oxidation ProductTypical ReagentsGeneral Conditions
Carboxylic Acid KMnO₄, NaOH, H₂O then H₃O⁺Heat
Aldehyde (Diacetoxyiodo)benzene (DIB) with a catalystVaries depending on catalyst system

Radical Functionalization Approaches

The benzylic C-H bonds of the methyl group are susceptible to radical abstraction, opening pathways for functionalization. For instance, benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light is a common transformation. This would introduce a bromine atom on the methyl group, which can then be further transformed, for example, through nucleophilic substitution.

Strategic Utility As a Building Block in Complex Molecule Synthesis

Application in the Construction of Diversely Substituted Aromatic Scaffolds

The inherent functionalities of 1-(benzyloxy)-4-bromo-5-fluoro-2-methylbenzene make it an ideal starting material for the synthesis of a wide array of substituted aromatic compounds. The bromine atom provides a handle for various cross-coupling reactions, while the fluoro and methyl groups influence the regioselectivity of these and other transformations. The benzyloxy group, a stable protecting group for the phenolic oxygen, can be removed at a later synthetic stage to reveal a reactive hydroxyl group for further functionalization.

Precursor for Advanced Heteroaromatic Systems

While direct literature examples detailing the use of this compound in the synthesis of specific heteroaromatic systems are not extensively documented, its structural motifs are analogous to precursors used in established synthetic routes. For instance, polysubstituted benzene (B151609) derivatives are pivotal in constructing complex heterocyclic frameworks. The bromine atom can be converted to an amino, hydroxyl, or thiol group, which can then participate in condensation reactions to form fused heterocyclic rings such as benzofurans, benzimidazoles, or benzothiazoles.

For example, a common strategy for benzofuran (B130515) synthesis involves the intramolecular cyclization of o-alkynylphenols. The benzyloxy group in the target compound can be deprotected to reveal the phenol (B47542), and the bromine atom can be subjected to Sonogashira coupling to introduce an alkyne, setting the stage for cyclization. The fluorine and methyl substituents would remain on the newly formed benzofuran scaffold, providing handles for further diversification.

Precursor TypeHeterocyclic SystemKey Transformation
o-AlkynylphenolBenzofuranIntramolecular hydroalkoxylation
o-AminobenzonitrileQuinazolineCondensation with a one-carbon unit
o-Halogenated aniline (B41778)IndolePalladium-catalyzed cyclization

Role in the Synthesis of Multiply Functionalized Biaryls

The synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science, is a well-established application for aryl bromides. bohrium.comorganic-chemistry.orgnih.gov this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings. bohrium.com These reactions allow for the formation of a new carbon-carbon bond between the bromine-bearing carbon of the target compound and a variety of organometallic reagents, leading to the construction of highly functionalized biaryl structures.

The presence of the fluoro and methyl groups on the aromatic ring can influence the efficiency and regioselectivity of these coupling reactions. Furthermore, these substituents, along with the benzyloxy group, provide multiple points for further synthetic elaboration on the resulting biaryl scaffold.

Table of Potential Cross-Coupling Reactions:

Coupling Reaction Organometallic Reagent Catalyst System (Typical) Resulting Biaryl
Suzuki-Miyaura Arylboronic acid or ester Pd(PPh₃)₄ / Base Aryl-substituted benzene
Stille Organostannane Pd(PPh₃)₄ Aryl-substituted benzene
Negishi Organozinc reagent Pd(dba)₂ / Ligand Aryl-substituted benzene

Development of Novel Synthetic Methodologies Using the Compound

The unique substitution pattern of this compound also lends itself to the development of new and innovative synthetic methods, particularly in the realms of cascade reactions and orthogonal protecting group strategies.

Enabling New Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. The functional groups on this compound can be strategically employed to initiate or participate in such cascades. For example, directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. researchgate.net The benzyloxy group can act as a directed metalation group, guiding lithiation to the adjacent position. The resulting organolithium species can then undergo a variety of reactions, including intramolecular cyclization or reaction with an external electrophile, potentially initiating a cascade sequence.

While specific cascade reactions involving this exact compound are not prevalent in the literature, the principles of benzyne-mediated cascade reactions with tethered functionalities offer a glimpse into its potential. rsc.org Generation of a benzyne (B1209423) intermediate from the bromo-fluoro positions could be trapped intramolecularly by a suitably positioned nucleophile, leading to the rapid construction of complex polycyclic systems.

Advancements in Orthogonal Protecting Group Strategies

The synthesis of complex molecules often requires the use of multiple protecting groups that can be removed selectively under different conditions, a concept known as orthogonal protection. jocpr.comfiveable.meresearchgate.netwikipedia.org The benzyloxy group in this compound is a key component of such strategies. It is stable to a wide range of reaction conditions but can be readily cleaved by hydrogenolysis (e.g., H₂, Pd/C). This allows for the unmasking of the phenolic hydroxyl group without affecting other protecting groups that are sensitive to hydrogenation but labile to acidic or basic conditions.

The presence of the fluorine atom can also be exploited in the design of novel protecting groups. For instance, fluoro-substituted benzyl (B1604629) ethers can exhibit altered stability profiles compared to their non-fluorinated counterparts, offering finer control over deprotection steps. ub.edu

Table of Orthogonal Protecting Groups:

Protecting Group Cleavage Condition Orthogonal to Benzyl Group?
tert-Butyldimethylsilyl (TBDMS) ether Fluoride (B91410) source (e.g., TBAF) Yes
tert-Butoxycarbonyl (Boc) amine Acid (e.g., TFA) Yes
Fluorenylmethyloxycarbonyl (Fmoc) amine Base (e.g., piperidine) Yes

Design Principles for Divergent Synthesis Pathways

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. rsc.orgresearchgate.netnih.govnih.gov The multiple, orthogonally addressable functional groups of this compound make it an excellent starting point for such synthetic endeavors.

By carefully choosing the sequence of reactions, a chemist can selectively functionalize each position of the aromatic ring. For example, the bromine atom can be the site of a Suzuki coupling, followed by deprotection of the benzyloxy group and subsequent etherification. Alternatively, a DoM strategy could be employed first to introduce a substituent ortho to the benzyloxy group, followed by a cross-coupling reaction at the bromine position. This ability to selectively and sequentially modify the molecule at different sites allows for the rapid generation of a wide range of analogues for applications in drug discovery and materials science.

Mechanistic Elucidations of Reactions Involving 1 Benzyloxy 4 Bromo 5 Fluoro 2 Methylbenzene

Mechanistic Studies of Cross-Coupling Reactions at the Bromine Site

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. For polyhalogenated substrates, the key challenge is achieving site-selectivity. In the case of 1-(benzyloxy)-4-bromo-5-fluoro-2-methylbenzene, the reaction is expected to occur selectively at the more reactive C-Br bond over the stronger and less reactive C-F bond. nih.gov The Suzuki-Miyaura reaction serves as a representative example to elucidate the mechanistic principles. nih.gov

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceeds through a well-defined catalytic cycle involving three primary steps. nih.govyoutube.com

Transmetalation: The newly formed organopalladium(II) complex then undergoes transmetalation. In the Suzuki-Miyaura reaction, an organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the bromide ligand. semanticscholar.org This step results in a new diorganopalladium(II) intermediate.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple to form a new C-C bond, yielding the final product. youtube.com This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The key intermediates in this process are the Pd(II) species formed after oxidative addition and after transmetalation. Their stability and reactivity are significantly influenced by the ancillary ligands coordinated to the palladium center.

Table 1: Key Steps and Intermediates in the Suzuki-Miyaura Catalytic Cycle

StepDescriptionReactant(s)Intermediate/ProductCatalyst State
1. Oxidative Addition Insertion of Pd(0) into the C-Br bond.Ar-Br, Pd(0)LnAr-Pd(II)(Br)LnPd(0) → Pd(II)
2. Transmetalation Transfer of an organic group from boron to palladium.Ar-Pd(II)(Br)Ln, R-B(OR')2Ar-Pd(II)(R)LnPd(II)
3. Reductive Elimination Formation of the new C-C bond and catalyst regeneration.Ar-Pd(II)(R)LnAr-R, Pd(0)LnPd(II) → Pd(0)

Note: Ar represents the 1-(benzyloxy)-5-fluoro-2-methylphenyl group.

Ligand design is crucial for controlling the efficiency and selectivity of cross-coupling reactions. nih.gov In polyhalogenated systems, ligands can steer the reaction to a specific site, even overriding inherent reactivity patterns in some cases. nih.govacs.org

For substrates like this compound, the primary role of the ligand is to facilitate the oxidative addition step. Key characteristics of effective ligands include:

Electron-Donating Ability: Electron-rich ligands, such as bulky alkylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), increase the electron density on the palladium(0) center. nih.gov This enhanced nucleophilicity promotes the insertion into the C-Br bond, accelerating the rate-determining step.

Steric Bulk: Sterically demanding ligands can promote the reductive elimination step and stabilize the active monoligated Pd(0) species. nih.gov In the context of site-selectivity, steric hindrance can influence which C-halogen bond is more accessible to the bulky catalyst complex, although this is more relevant when competing between two identical halogens at sterically different positions. nih.gov

Systematic variation of ligands can be used to fine-tune reactivity, ensuring that the coupling occurs cleanly at the C-Br bond while leaving the C-F bond intact for potential subsequent transformations. nih.gov

Investigations into Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Fluorine Site

Nucleophilic aromatic substitution (SNAr) provides a pathway to functionalize aryl halides, particularly those activated by electron-withdrawing groups. pearson.com For this compound, the C-F bond is the target for SNAr, as fluoride (B91410) is an excellent leaving group in this reaction, a phenomenon known as the "element effect". nih.gov

The classical SNAr mechanism is a two-step addition-elimination process. nih.gov

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step.

Elimination of Leaving Group: The aromaticity is restored by the expulsion of the fluoride leaving group.

The formation of the Meisenheimer complex is typically the rate-determining step. nih.gov

The rate of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. Strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group are required to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

In this compound, there are no classical strong EWGs like nitro (-NO₂) or cyano (-CN) groups. The substituents present are:

Benzyloxy group (-OCH₂Ph): An electron-donating group by resonance.

Methyl group (-CH₃): A weak electron-donating group by induction.

Bromo group (-Br): Weakly deactivating by induction but can participate in resonance.

The absence of strong activating groups makes SNAr reactions at the C-F site challenging under standard conditions. However, reactions can sometimes be driven by employing very strong nucleophiles or harsh reaction conditions. The identity of the nucleophile is critical; stronger, more reactive nucleophiles (e.g., alkoxides, thiolates) can facilitate the initial attack even on less-activated substrates.

The transition state for the rate-determining step of the SNAr reaction resembles the high-energy Meisenheimer complex. Its stability dictates the reaction's activation energy. For substrates lacking strong EWGs, this transition state is significantly destabilized, leading to high activation barriers.

Recent computational and experimental studies have revealed that not all SNAr reactions proceed via a distinct Meisenheimer intermediate. acs.org For less-activated or electron-rich fluoroarenes, a concerted SNAr (CSNAr) mechanism may be operative. nih.govacs.org In this pathway, the bond formation with the nucleophile and the cleavage of the C-F bond occur in a single step through a single transition state, avoiding the formation of a high-energy intermediate. researchgate.net Computational analysis of the transition state for a CSNAr reaction shows the negative charge distributed over the nucleophile, the aromatic ring, and the departing fluoride ion. acs.org For a substrate like this compound, a concerted pathway would be a plausible mechanism for substitution at the C-F bond, particularly with strong nucleophiles.

Table 2: Comparison of Stepwise and Concerted SNAr Mechanisms

FeatureStepwise SNAr MechanismConcerted SNAr (CSNAr) Mechanism
Key Intermediate Meisenheimer Complex (stable intermediate)None (Meisenheimer-like structure is a transition state)
Number of Steps Two (Addition, then Elimination)One
Substrate Requirement Typically requires strong electron-withdrawing groupsCan occur on electron-neutral or even electron-rich arenes
Energy Profile Two transition states with one intermediateSingle transition state

Theoretical and Computational Chemistry Approaches to Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the complex reaction pathways of molecules like this compound. nih.govresearchgate.net These approaches allow for the detailed study of reaction profiles that may be difficult to probe experimentally. rsc.org

For cross-coupling reactions , DFT calculations can:

Model the entire catalytic cycle, determining the relative energies of all intermediates and transition states. researchgate.net

Explain site-selectivity by comparing the activation energy barriers for the oxidative addition of the palladium catalyst into the C-Br bond versus the C-F bond. These calculations consistently show a much lower barrier for C-Br insertion, confirming the observed experimental selectivity.

Assess the electronic and steric effects of different ligands on the catalyst's activity and selectivity.

For SNAr reactions , computational studies can:

Determine the viability of a stepwise versus a concerted mechanism by locating and calculating the energies of the Meisenheimer intermediate and the relevant transition states. semanticscholar.orgnih.gov

Analyze the charge distribution in the transition state to understand how substituents stabilize or destabilize it. nih.gov

Predict reaction rates by calculating the Gibbs free energy of activation (ΔG‡). nih.gov For a substrate lacking strong EWGs, DFT would likely predict a high activation barrier for a stepwise SNAr, suggesting a concerted pathway might be more favorable. acs.org

These theoretical models provide a molecular-level understanding of reactivity and selectivity, guiding the rational design of synthetic strategies for complex polyhalogenated aromatic compounds.

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles

No published studies were identified that specifically apply Density Functional Theory (DFT) calculations to elucidate the reaction energy profiles of this compound. Such calculations would theoretically involve mapping the potential energy surface for proposed reactions, identifying transition states, and calculating activation energies to predict reaction pathways and kinetics. However, without experimental or computational data, a discussion of these profiles remains hypothetical.

Molecular Dynamics Simulations of Reaction Intermediates

Similarly, there is no available research that has employed Molecular Dynamics (MD) simulations to study the intermediates of reactions involving this compound. MD simulations could provide insights into the conformational dynamics, stability, and solvent effects on putative reaction intermediates. The absence of such studies prevents any detailed, evidence-based discussion on this topic.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Reactivity and Novel Transformations

Future research will likely delve into the untapped reactivity of 1-(benzyloxy)-4-bromo-5-fluoro-2-methylbenzene, moving beyond its traditional role as a simple scaffold. The interplay of its various functional groups offers fertile ground for the discovery of novel chemical transformations.

The bromine atom is a prime site for a wide array of cross-coupling reactions. While Suzuki, Heck, and Sonogashira couplings are standard transformations for aryl bromides, future work could explore less conventional coupling partners. This includes the use of organoboron reagents beyond the commonly used boronic acids and esters, as well as the exploration of C-N and C-O bond-forming cross-coupling reactions to introduce diverse functionalities. acs.orgnih.gov The presence of the adjacent fluorine atom may influence the reactivity of the C-Br bond, a phenomenon that warrants further mechanistic investigation. exlibrisgroup.com

Furthermore, the potential for regioselective C-H activation presents an exciting frontier. The methyl group and the two unsubstituted aromatic protons are all potential sites for functionalization. Research into transition-metal catalyzed C-H activation could unlock direct and atom-economical pathways to novel derivatives, bypassing the need for pre-functionalized starting materials.

The benzyloxy group, typically a stable protecting group, could also be the subject of unconventional reactivity studies. While its cleavage is a standard operation, investigations into its transformation into other functional groups in a single step, or its participation in intramolecular cyclization reactions, could yield interesting and valuable chemical entities.

Functional GroupPotential Novel TransformationAnticipated Outcome
BromoPalladium- or Copper-catalyzed trifluoromethylationIntroduction of a trifluoromethyl group, a key moiety in medicinal chemistry
BromoPhotoredox-catalyzed C-P bond formationSynthesis of novel organophosphorus compounds
Aromatic C-HRuthenium-catalyzed ortho-C-H alkenylationDirect introduction of a vinyl group without pre-functionalization
Methyl C-HSelective benzylic oxidation under mild conditionsFormation of an aldehyde or carboxylic acid for further derivatization
BenzyloxyReductive cleavage coupled with in-situ functionalizationOne-pot deprotection and derivatization of the hydroxyl group
Table 1: Potential Unconventional Transformations for this compound.

Integration into Automated Synthesis and Flow Chemistry Platforms

The increasing demand for rapid synthesis and screening of compound libraries in drug discovery and materials science makes this compound an ideal candidate for integration into automated synthesis and flow chemistry platforms. syrris.comnih.govsigmaaldrich.com Its status as a versatile building block with multiple points for diversification is a key advantage in this context.

Automated synthesis platforms can utilize this compound as a starting material to generate large libraries of derivatives through parallel synthesis. researchgate.net By systematically reacting the bromo group with a diverse set of coupling partners, and potentially deprotecting and derivatizing the benzyloxy group, a vast array of analogues can be produced with minimal manual intervention. This high-throughput approach can significantly accelerate the identification of hits in screening campaigns. nih.gov

Flow chemistry offers several advantages for reactions involving this compound. drugdiscoverytrends.comrsc.org The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to improved yields and selectivities in cross-coupling or other transformations. acs.org Furthermore, the enhanced safety profile of flow reactors makes them particularly suitable for handling hazardous reagents or performing reactions at high temperatures and pressures. syrris.com The integration of in-line purification and analysis techniques can enable a continuous and automated process from starting material to purified product. researchgate.net

ParameterAdvantage in Flow ChemistryRelevance to this compound
Heat TransferSuperior heat exchange allows for precise temperature control and rapid heating/cooling.Improved selectivity in exothermic cross-coupling reactions and reduced byproduct formation.
Mass TransferEnhanced mixing leads to faster reaction rates and higher conversions.Efficient for multiphasic reactions, such as those involving solid-supported catalysts or reagents.
SafetySmall reactor volumes minimize the risk associated with hazardous materials and exothermic reactions.Safer handling of potentially pyrophoric organometallic reagents used in cross-coupling.
ScalabilityScaling up is achieved by running the system for a longer duration, avoiding re-optimization.Facilitates seamless transition from laboratory-scale synthesis to pilot-plant production.
AutomationCan be readily integrated with automated pumps, reactors, and analytical equipment.Enables the automated, multi-step synthesis of complex molecules starting from this building block.
Table 2: Advantages of Flow Chemistry for the Synthesis and Derivatization of this compound.

Development of Sustainable and Eco-Friendly Synthetic Routes

Future research is expected to prioritize the development of more sustainable and environmentally friendly synthetic routes for both the preparation of this compound and its subsequent transformations. nih.gov This aligns with the broader green chemistry initiative within the chemical industry.

The current synthesis of this compound and related structures often involves the use of harsh reagents and chlorinated solvents. Future efforts could focus on replacing these with greener alternatives. For instance, the use of catalytic amounts of reagents instead of stoichiometric ones, and the replacement of volatile organic solvents with safer options like water, ionic liquids, or deep eutectic solvents will be key areas of investigation. nih.gov

The development of novel catalytic systems will be crucial. This includes the design of highly active and recyclable catalysts for the synthesis of the core structure and for its derivatization. Electrosynthesis and photocatalysis are emerging as powerful tools for sustainable organic synthesis, and their application to reactions involving this compound could lead to milder reaction conditions and reduced waste generation. rsc.org For example, electrochemical methods could be explored for the bromination step, avoiding the use of corrosive and hazardous brominating agents.

Synthetic StepHypothetical Traditional RoutePotential Sustainable Route
BrominationUse of excess Br2 in a chlorinated solvent like CCl4.Electrochemical bromination using NaBr as the bromine source in a recyclable solvent.
EtherificationWilliamson ether synthesis using a strong base like NaH in a polar aprotic solvent like DMF.Catalytic etherification using a phase-transfer catalyst in a bio-based solvent or under solvent-free conditions. acs.org
Cross-CouplingPalladium-catalyzed reaction in a solvent like toluene (B28343) or dioxane with a phosphine (B1218219) ligand.Reaction in an aqueous micellar system using a modern, highly active palladium pre-catalyst to minimize catalyst loading. nih.gov
Work-upExtraction with large volumes of organic solvents followed by silica (B1680970) gel chromatography.Use of a catch-and-release purification strategy on a solid support or crystallization to minimize solvent use.
Table 3: Comparison of a Hypothetical Traditional and a Potential Sustainable Synthetic Route.

Investigation of its Role in Enabling New Chemical Space Exploration

The exploration of new chemical space is a critical endeavor in the quest for novel drugs, agrochemicals, and materials. This compound, with its distinct substitution pattern, is a promising starting point for the synthesis of molecules with unique three-dimensional structures and properties that are currently underrepresented in compound libraries.

The orthogonal reactivity of the bromo and benzyloxy groups, coupled with the potential for C-H activation, allows for a systematic and divergent approach to library synthesis. The bromo group can be replaced by a wide variety of substituents through cross-coupling reactions, introducing both planar and non-planar functionalities. Subsequent removal of the benzyl (B1604629) group reveals a phenol (B47542), which can be further derivatized to introduce another layer of diversity. The fluorine atom, a common feature in many bioactive molecules, can influence properties such as metabolic stability and binding affinity.

By strategically combining these modifications, it is possible to generate a wide range of novel scaffolds. For example, intramolecular reactions could lead to the formation of new heterocyclic ring systems. The steric bulk of the substituents can be systematically varied to probe the effect of molecular shape on biological activity or material properties. This systematic exploration of chemical space around the core of this compound could lead to the discovery of molecules with novel modes of action or desired physical properties.

Functional GroupModification StrategyResulting Chemical Space
BromoSuzuki, Stille, or Negishi cross-coupling with diverse (hetero)aryl, alkyl, or vinyl partners.Access to a wide range of biaryl, alkylated, and vinylated aromatic compounds.
BromoBuchwald-Hartwig amination with various primary and secondary amines.Generation of a diverse library of aniline (B41778) derivatives.
BenzyloxyDeprotection followed by etherification or esterification with a library of alcohols or carboxylic acids.Exploration of a wide range of substituted phenols, ethers, and esters.
Aromatic/Methyl C-HDirected or undirected C-H functionalization.Introduction of novel substituents at positions that are not easily accessible through traditional methods.
Combined ModificationsSequential or one-pot multi-component reactions involving multiple functional groups.Rapid access to complex, three-dimensional molecules with high skeletal diversity.
Table 4: Strategies for New Chemical Space Exploration using this compound.

Q & A

Basic: What are the recommended synthetic routes for 1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene?

Methodological Answer:
A common approach involves benzylation of a bromo-fluoro-methylphenol precursor. For example, nucleophilic aromatic substitution (SNAr) can be employed using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Ensure inert atmosphere to prevent oxidation of the benzyl group. Purification via column chromatography (hexane/ethyl acetate) is recommended .

Key Optimization Parameters:

ParameterConditionReference
BaseK₂CO₃, Cs₂CO₃, or NaH
SolventDMF, DMSO, or acetonitrile
Temperature80–100°C
Reaction Time12–24 hours

Advanced: How can Pd-catalyzed cross-coupling reactions be optimized for functionalizing the bromine substituent?

Methodological Answer:
The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Use Pd(PPh₃)₄ (2–5 mol%) with arylboronic acids or amines. Key considerations:

  • Ligand selection: XPhos or SPhos enhances coupling efficiency with sterically hindered partners.
  • Additives: K₃PO₄ or Cs₂CO₃ improves base solubility in toluene/water biphasic systems.
  • Microwave-assisted synthesis (120°C, 30 min) can accelerate reactions .

Example Protocol:

  • Substrate (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₃PO₄ (2.0 eq), toluene/H₂O (3:1), 100°C, 12 h.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR (CDCl₃): Aromatic protons appear as multiplets (δ 6.8–7.5 ppm). Benzyloxy CH₂ resonates as a singlet (~δ 5.0 ppm).
    • ¹³C NMR : Confirm benzyloxy (δ 70–75 ppm) and quaternary carbons (δ 120–140 ppm) .
  • HRMS : Validate molecular formula (C₁₄H₁₁BrFO requires m/z 309.0004 [M+H]⁺).

Typical ¹H NMR Data (CDCl₃):

Proton EnvironmentChemical Shift (δ, ppm)
Benzyloxy CH₂5.02 (s, 2H)
Aromatic H (ortho to Br)7.25 (d, J = 8.4 Hz, 1H)
Aromatic H (meta to F)6.95 (dd, J = 6.0, 2.4 Hz, 1H)

Advanced: How can electronic effects of substituents (Br, F, OBr) be analyzed computationally?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to map electrophilic/nucleophilic sites. Use B3LYP/6-311+G(d,p) basis set.
  • Hammett Constants : Predict substituent effects on reaction rates (σₚ values: Br = +0.23, F = +0.34, OBr = -0.32) .
  • NBO Analysis : Quantify hyperconjugative interactions between fluorine lone pairs and aromatic π-system .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
  • Storage : Keep in a sealed container under nitrogen at 4°C to prevent degradation .

Advanced: How to address conflicting reactivity data in cross-coupling reactions?

Methodological Answer:

  • Controlled Experiments : Vary ligands (e.g., PCy₃ vs. XPhos) to isolate steric/electronic effects.
  • Kinetic Profiling : Use in situ IR or GC-MS to monitor intermediate formation.
  • Computational Validation : Compare transition-state energies using DFT (e.g., Gaussian 16) .

Basic: How to design biological activity studies for this compound?

Methodological Answer:

  • Target Screening : Use fluorescence polarization assays to assess binding to kinases or GPCRs.
  • Cytotoxicity : Evaluate IC₅₀ in cancer cell lines (e.g., MCF-7) via MTT assay .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze by LC-MS .

Advanced: What strategies resolve spectral overlap in ¹H NMR analysis?

Methodological Answer:

  • COSY/NOESY : Identify coupling networks for aromatic protons.
  • ¹⁹F NMR : Exploit fluorine’s large chemical shift range (δ -110 to -130 ppm) to resolve ambiguities .
  • Deuterated Solvent Swapping : Compare spectra in DMSO-d₆ vs. CDCl₃ to shift exchangeable protons .

Basic: How does the benzyloxy group influence stability under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions : Benzyl ethers hydrolyze in HBr/AcOH (reflux, 2 h). Monitor by TLC.
  • Basic Conditions : Stable in aqueous NaOH (pH < 12) but degrade in strong bases (e.g., NaOMe/MeOH) .

Advanced: How to model substituent effects on regioselectivity in electrophilic substitution?

Methodological Answer:

  • Electrostatic Potential Maps : Generate using Multiwfn to visualize electron-deficient regions.
  • Transition-State Analysis : Compare activation barriers for bromination at C-4 vs. C-6 using DFT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.